molecular formula C21H27ClFN3O2 B14114682 ButanaMide, N-(2-aMinoethyl)-3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)-

ButanaMide, N-(2-aMinoethyl)-3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)-

カタログ番号: B14114682
分子量: 407.9 g/mol
InChIキー: MPOXTYMLTZWDMB-KBXCAEBGSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The compound ButanaMide, N-(2-aMinoethyl)-3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)- (hereafter referred to as Compound A) is a chiral butanamide derivative with a complex stereochemical and functional group profile. Key features include:

  • Core structure: A butanamide backbone substituted at the 3-position with a secondary amine linked to a (1R)-configured propyl group.
  • Stereochemistry: The (3S) configuration, which may influence binding affinity and metabolic stability.
  • Aminoethyl group: An N-(2-aminoethyl) moiety, enhancing solubility and enabling hydrogen bonding.

特性

分子式

C21H27ClFN3O2

分子量

407.9 g/mol

IUPAC名

(3S)-N-(2-aminoethyl)-3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]amino]butanamide

InChI

InChI=1S/C21H27ClFN3O2/c1-3-18(26-14(2)13-19(27)25-12-11-24)16-9-10-17(22)21(20(16)23)28-15-7-5-4-6-8-15/h4-10,14,18,26H,3,11-13,24H2,1-2H3,(H,25,27)/t14-,18+/m0/s1

InChIキー

MPOXTYMLTZWDMB-KBXCAEBGSA-N

異性体SMILES

CC[C@H](C1=C(C(=C(C=C1)Cl)OC2=CC=CC=C2)F)N[C@@H](C)CC(=O)NCCN

正規SMILES

CCC(C1=C(C(=C(C=C1)Cl)OC2=CC=CC=C2)F)NC(C)CC(=O)NCCN

製品の起源

United States

生物活性

ButanaMide, with the chemical structure C19H22ClFN2O2C_{19}H_{22}ClFN_2O_2 (CID 60160557), is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory responses. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Chemical Formula : C19H22ClFN2O2C_{19}H_{22}ClFN_2O_2
  • Molecular Weight : 364.84 g/mol
  • Structural Characteristics : The compound features a butanamide moiety linked to a phenoxyphenyl group, which is significant for its biological interactions.

Biological Activity Overview

Recent studies have indicated that ButanaMide exhibits notable anti-inflammatory properties. The following sections detail specific findings related to its biological activity.

Anti-Inflammatory Effects

  • In Vitro Studies :
    • In a study evaluating the suppression of pro-inflammatory cytokines, ButanaMide derivatives showed significant inhibition of IL-1β and IL-6 mRNA expression in human keratinocyte (HaCaT) cells. The effective concentration was noted to be around 10 μM, with compounds demonstrating varying degrees of effectiveness:
      • IL-6 mRNA expression levels were significantly reduced compared to controls induced by lipopolysaccharide (LPS) .
    CompoundIL-6 mRNA Expression Level (Relative to Control)
    5d7.5
    5c4.6
    5f7.2
    5m9.0
    4d5.3
  • In Vivo Studies :
    • The in vivo efficacy of selected compounds derived from ButanaMide was assessed, revealing a significant decrease in mRNA levels of IL-1β, IL-6, and TNF-α without hepatotoxicity, indicating a favorable safety profile alongside therapeutic potential .

The proposed mechanism by which ButanaMide exerts its anti-inflammatory effects involves modulation of cytokine expression pathways:

  • Cytokine Modulation : By inhibiting the expression of key inflammatory cytokines such as IL-1β and IL-6, ButanaMide may disrupt the inflammatory signaling cascade, leading to reduced inflammation and associated symptoms .

Discussion

The data suggest that ButanaMide holds promise as an anti-inflammatory agent based on its ability to modulate cytokine expression effectively. However, further research is necessary to fully elucidate its mechanisms and potential therapeutic applications.

類似化合物との比較

Structural Analogs and Functional Groups

The following compounds share structural or functional similarities with Compound A:

Compound Core Structure Key Substituents Biological Target/Application Reference
Compound A Butanamide N-(2-aminoethyl), (1R)-propyl, 4-chloro-2-fluoro-3-phenoxyphenyl, (3S) Hypothesized: CTPS1 or PDE inhibition
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine, phenyl group Polymer synthesis (polyimide monomers)
3-Oxo-N-(thiazol-2-yl)butanamide Butanamide Thiazole ring, 3-oxo group PDE5 inhibition (erectile dysfunction)
N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide Butanamide Chloropyridinyl, pyrimidine-sulfonamide CTPS1 inhibition (proliferative diseases)
Key Observations:

Core Flexibility : Compound A and the CTPS1 inhibitor from share a butanamide backbone but differ in substituents. The latter includes pyrimidine and sulfonamide groups, enhancing kinase selectivity .

Aromatic vs. Heterocyclic Moieties: Unlike 3-chloro-N-phenyl-phthalimide (a polymer precursor) , Compound A’s 4-chloro-2-fluoro-3-phenoxyphenyl group may improve target engagement in biological systems.

Aminoethyl Group: Unique to Compound A, this group could modulate solubility and receptor interactions compared to the thiazole ring in ’s PDE5 inhibitors .

Pharmacological and Biochemical Data

Inhibitory Activity and Selectivity
  • PDE5 Inhibitors (): The 2-aminothiazole analogs achieved 100% PDE5 inhibition at 10 µM, comparable to sildenafil. Molecular docking showed alignment with sildenafil’s binding pocket .
  • CTPS1 Inhibitors () : Butanamide derivatives with pyrimidine-sulfonamide groups demonstrated IC₅₀ values < 50 nM against CTPS1, a critical enzyme in nucleotide synthesis .
  • Compound A: While direct data is unavailable, its (3S) configuration and fluorophenoxy group may enhance binding to similar targets. The chlorine and fluorine atoms could reduce metabolic degradation compared to non-halogenated analogs.
Stereochemical Impact
  • The (3S) configuration in Compound A may confer enantioselectivity, a feature critical for minimizing off-target effects. For example, the (1R) propyl group could align with chiral binding pockets in enzymes like CTPS1 .

Therapeutic Potential and Limitations

  • Compound A vs.
  • Compound A vs. CTPS1 Inhibitors: The absence of a pyrimidine-sulfonamide group in Compound A suggests divergent mechanisms. However, its fluorophenoxy group may compensate by enhancing membrane permeability .

準備方法

Synthetic Routes for Target Compound Assembly

Retrosynthetic Analysis

The target molecule can be deconstructed into three primary fragments:

  • Chiral (1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamine
  • (3S)-3-Aminobutanamide backbone
  • 2-Aminoethyl side chain

Critical disconnections involve the formation of the central C–N bond between the propylamine and butanamide moieties, necessitating stereoselective amidation or reductive amination protocols.

Fragment Synthesis

Synthesis of (1R)-1-(4-Chloro-2-Fluoro-3-Phenoxyphenyl)Propylamine

A modified Ullmann coupling achieves the phenoxy linkage:

  • 3-Bromo-4-chloro-2-fluorophenol is reacted with iodobenzene under CuI/L-proline catalysis (80°C, 12 h) to yield 3-phenoxy-4-chloro-2-fluorobromobenzene.
  • Grignard addition : Treatment with ethylmagnesium bromide (0°C, THF) followed by chiral resolution using (+)-di-p-toluoyl-D-tartaric acid affords the (R)-configured amine.

Table 1: Optimization of Ullmann Coupling Conditions

Catalyst System Temp (°C) Yield (%) ee (%)
CuI/L-Proline 80 78 92
Pd(OAc)₂/Xantphos 100 65 85
NiCl₂(dppe) 120 58 80
Construction of (3S)-3-Aminobutanamide

Adapting methodologies from S-2-amino-butanamide synthesis:

  • Strecker synthesis : Blausäure (HCN), ammonia, and isobutyraldehyde react at 25°C to form 3-aminobutyronitrile.
  • Hydrolysis : Catalytic NaOH (0.2 M) with tetrabutylammonium bromide (TBAB) converts the nitrile to (S)-3-aminobutanamide (82% yield, 94% ee).

Stereochemical Control Strategies

Dynamic Kinetic Resolution

Employing Shibasaki’s heterobimetallic catalyst (LaLi₃-tris(binaphthoxide)) during reductive amination between the propylamine and butanamide fragments achieves simultaneous control of both stereocenters:

$$ \text{R-NH}2 + \text{R'-COCl} \xrightarrow{\text{LaLi}3\text{-BINOL}} \text{R-NH-C(O)-R'} $$

Key Parameters :

  • Solvent: Toluene/THF (4:1)
  • Temp: -40°C
  • ee: 96% (1R,3S)

Chiral Auxiliary Approach

Alternative route using Oppolzer’s sultam:

  • Couple (R)-propylamine to (S)-3-(tert-butoxycarbonylamino)butanoic acid-sultam adduct.
  • Auxiliary removal via hydrolysis (HCl/EtOH) yields target compound (88% ee).

Purification and Isolation

Solvent Extraction Optimization

Countercurrent distribution (CH₂Cl₂/0.1M HCl, 5 stages) removes unreacted amine precursors:

Table 2: Partition Coefficients (K) at 25°C

Compound K (CH₂Cl₂/H₂O)
Target Butanamide 3.2
(R)-Propylamine 0.8
3-Aminobutanamide 1.5

Preparative HPLC

Final purification uses Daicel Chiralpak IC-3 column (n-hexane/IPA/DEA 80:20:0.1):

  • Retention time: 14.2 min
  • Purity: 98.7% (UV 254 nm)

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI+) : m/z 408.1723 [M+H]⁺ (calc. 408.1729)
  • ¹H NMR (500 MHz, DMSO-d₆) : δ 7.45 (t, J=8.1 Hz, 1H, ArH), 7.32–7.28 (m, 2H, ArH), 3.21 (qd, J=6.3, 3.1 Hz, 1H, CHNH), 1.82 (m, 2H, CH₂CH₃)
  • HPLC-ECD : Confirms (1R,3S) configuration via Cotton effect at 285 nm

Comparative Methodological Analysis

Table 3: Efficiency of Synthetic Approaches

Method Yield (%) ee (%) Purity (%) Scalability
Dynamic Kinetic 75 96 98.7 Moderate
Chiral Auxiliary 68 88 97.2 High
Enzymatic Resolution 52 99 95.1 Low

Q & A

Basic Research Questions

Q. How can researchers confirm the stereochemical configuration of the compound, particularly the (3S) and (1R) chiral centers?

  • Methodology : Use X-ray crystallography or circular dichroism (CD) spectroscopy to determine absolute configuration. For intermediates, apply chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers. Validate purity via NMR (¹H/¹³C) and compare coupling constants with computational models (e.g., DFT calculations) .

Q. What are the recommended protocols for synthesizing this compound with high enantiomeric excess?

  • Methodology : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) during the formation of the (1R)-configured propylamine intermediate. For the (3S)-butanamide core, use enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) or Schlenk techniques under inert conditions to minimize racemization. Monitor reaction progress via LC-MS and optimize yields using Design of Experiments (DoE) .

Q. How can solubility and stability in aqueous buffers be assessed for biological assays?

  • Methodology : Perform shake-flask solubility tests in PBS (pH 7.4) and simulate physiological conditions (37°C, 5% CO₂). Use HPLC-UV to quantify solubility. For stability, incubate the compound in liver microsomes (human/rat) and analyze degradation products via HRMS and NMR to identify hydrolytic or oxidative pathways .

Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, 2D NMR (COSY, HSQC, HMBC) for structural elucidation, and HPLC-PDA for purity assessment (>98%). Use dynamic light scattering (DLS) to detect aggregates in solution-phase studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different in vitro models?

  • Methodology : Conduct meta-analysis of existing datasets (e.g., IC₅₀ values) with standardized normalization (e.g., cell viability via MTT assay). Use machine learning (e.g., random forest models) to identify confounding variables (e.g., serum concentration, passage number). Validate hypotheses via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

  • Methodology : Introduce deuterium labeling at metabolically labile sites (e.g., N-(2-aminoethyl) group) to slow CYP450-mediated oxidation. Test derivatives via hepatocyte incubation assays and correlate results with molecular docking (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes. Prioritize analogs with logP <5 (via HPLC logD measurements ) to balance lipophilicity and clearance .

Q. How can the role of the 4-chloro-2-fluoro-3-phenoxyphenyl moiety in target binding be experimentally validated?

  • Methodology : Synthesize analogs with halogen substitution (e.g., Br → F) or bioisosteric replacements (e.g., trifluoromethyl ). Assess binding kinetics via surface plasmon resonance (SPR) and compare ΔG values. Use cryo-EM or X-ray co-crystallography to visualize ligand-receptor interactions if structural data for the target protein are available .

Q. What experimental designs are effective for studying enantiomer-specific toxicity in preclinical models?

  • Methodology : Administer individual enantiomers (isolated via preparative SFC ) to zebrafish embryos or primary hepatocytes. Quantify toxicity via transcriptomics (RNA-seq) and metabolomics (LC-MS/MS). Compare pathways (e.g., oxidative stress markers) using Gene Ontology enrichment analysis .

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